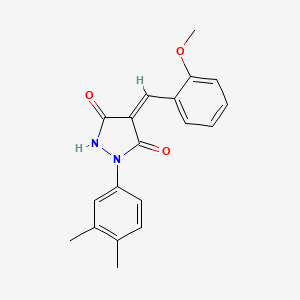![molecular formula C18H19NO B11112281 3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol](/img/structure/B11112281.png)
3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL is an organic compound characterized by its unique structure, which includes both imino and propen-1-ol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL typically involves the condensation of 3,4-dimethylbenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, (Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL
- 3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPAN-1-OL
- 3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-BUTEN-1-OL
Uniqueness
(Z)-3-[(3,4-DIMETHYLPHENYL)IMINO]-1-(4-METHYLPHENYL)-1-PROPEN-1-OL is unique due to its specific geometric configuration (Z-isomer) and the presence of both imino and propen-1-ol functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(Z)-3-(3,4-dimethylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-12,19H,1-3H3/b11-10- |
InChI Key |
CIAMLHZCZHEMRV-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11112204.png)
![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11112210.png)
![3-{3-[(imino{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}methyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11112215.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11112220.png)



![N-(4-methoxyphenyl)-6-{(2Z)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11112228.png)
![N-(5-Chloro-2-methoxyphenyl)-3,4-dimethoxy-N-({N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112240.png)
![2-(2,4-dibromophenyl)-4-{(E)-[(4-fluorobenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11112245.png)
![5-(4-nitrophenyl)-4-(4-{4-[4-(4-nitrophenyl)-2-phenyl-1H-imidazol-5-yl]phenoxy}phenyl)-2-phenyl-1H-imidazole](/img/structure/B11112248.png)

![4-(decyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide](/img/structure/B11112271.png)
![N-[4-(decyloxy)phenyl]thiomorpholine-4-carboxamide](/img/structure/B11112279.png)
